molecular formula C9H8N2O6 B501307 2,4-Dimethyl-3,5-dinitrobenzoic acid CAS No. 854671-69-5

2,4-Dimethyl-3,5-dinitrobenzoic acid

Cat. No.: B501307
CAS No.: 854671-69-5
M. Wt: 240.17g/mol
InChI Key: OKNMMXSNHQCDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-3,5-dinitrobenzoic acid: is an organic compound with the molecular formula C9H8N2O6 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and two nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound generally follows the nitration route due to its simplicity and cost-effectiveness. The process involves large-scale nitration reactors with precise temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 2,4-Dimethyl-3,5-dinitrobenzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its derivatives are studied for their potential use in organic electronics and materials science .

Biology and Medicine: The compound and its derivatives have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal pathogens .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile compound in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

2,4-dimethyl-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNMMXSNHQCDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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